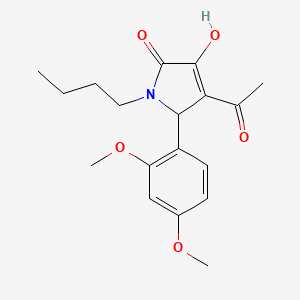

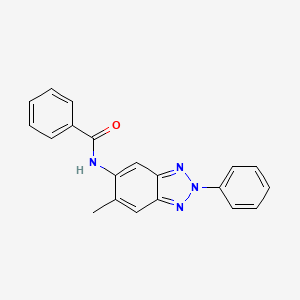

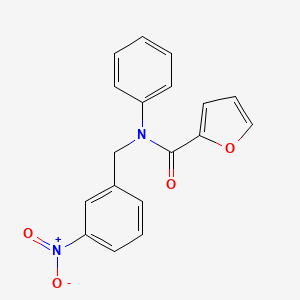

![molecular formula C15H9F2N5O B5557583 7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative within the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and have been the subject of extensive synthetic efforts. These compounds have been synthesized through various methods, often involving multi-component reactions that offer a high degree of selectivity and efficiency.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to the compound , often involves three-component reactions. For instance, Komykhov et al. (2017) demonstrated the synthesis of 5-aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines via three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. Lahmidi et al. (2019) synthesized a novel derivative and characterized its structure using X-ray diffraction and a variety of spectroscopic techniques, highlighting the importance of detailed structural analysis (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, offering a route to a wide range of derivatives with potentially enhanced properties. Farghaly (2008) described reactions of [1,2,4]triazolopyrimidin-5(1H)-ones with different reagents, leading to the synthesis of substituted pyridines, pyrazoles, and isoxazoles (Farghaly, 2008).

Wissenschaftliche Forschungsanwendungen

Anticancer Agents and Tubulin Inhibition

The compound is part of a series of triazolopyrimidines with anticancer properties. These compounds are notable for their unique mechanism of inhibiting tubulin polymerization, which is distinct from that of paclitaxel. They prevent the binding of vincas to tubulin, showing potential in overcoming resistance associated with several multidrug resistance transporter proteins. Selected compounds from this series demonstrated high potency and efficacy in inhibiting tumor growth in nude mouse xenograft models, either through oral or intravenous administration (Zhang et al., 2007).

Antimicrobial Activity

The compound's framework has been utilized to synthesize novel derivatives with promising antimicrobial properties. One study described the creation of new quinolines, chromenes, pyrazoles, and coumarins incorporating triazolopyrimidines. Some of these compounds showed significant antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antifungal and Antimicrobial Properties

Another study focused on the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions. These compounds were evaluated for their antimicrobial and antifungal activities, showing effectiveness in vitro and underscoring the utility of the triazolopyrimidine scaffold in developing antimicrobial agents (Komykhov et al., 2017).

Anti-Epileptic Activities

Research into the anti-epileptic activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, inspired by the marine natural product Essramycin, revealed that several compounds exhibited remarkable anti-epileptic effects. This was determined using a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons. Docking studies indicated that these compounds' mechanism might involve interaction with the GABAA receptor, aligning with experimental observations and suggesting a promising avenue for anti-epileptic drug development (Ding et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-(2,4-difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O/c1-8-13-12(22-15(20-8)18-7-19-22)4-5-21(14(13)23)11-3-2-9(16)6-10(11)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICSYEUNPFAPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2,4-Difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

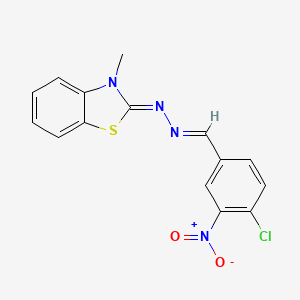

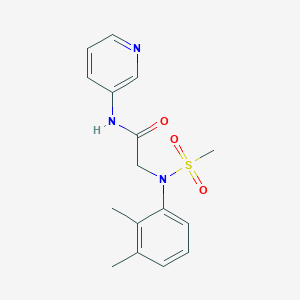

![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

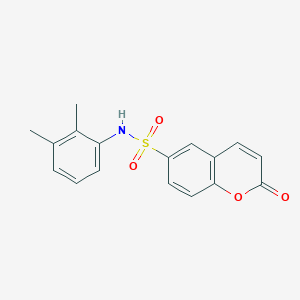

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

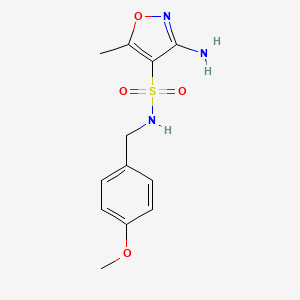

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

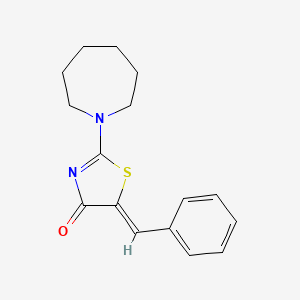

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

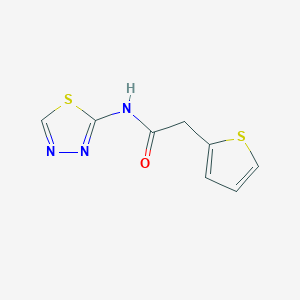

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)